molecular formula C10H11N5O2 B1587215 ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 91129-95-2

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1587215
CAS RN: 91129-95-2
M. Wt: 233.23 g/mol
InChI Key: NUJVQPYZCUMBML-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, commonly referred to as EAPC, is an organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. EAPC is known for its wide range of applications, from drug research to synthetic organic chemistry.

Scientific Research Applications

Anti-tubercular Applications

A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, highlighting ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate's role as a key intermediate. These compounds were tested against Mycobacterium tuberculosis, with certain derivatives demonstrating potent anti-tubercular activity. This research underlines the compound's potential in developing treatments against tuberculosis, with compound 8a showing significant efficacy (B. Vavaiya et al., 2022).

Antimicrobial and Anticancer Applications

Another study synthesized novel pyrazole derivatives with antimicrobial and anticancer properties from ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. These compounds exhibited superior anticancer activity compared to the reference drug doxorubicin and demonstrated excellent antimicrobial activity, indicating their potential as dual-function therapeutic agents (H. Hafez et al., 2016).

Structural and Molecular Studies

Research on the molecular structures of derivatives of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has provided insights into their chemical behavior and interaction potential. Studies have detailed the molecular structures, highlighting intramolecular hydrogen bonding patterns that could influence the compound's reactivity and its derivatives' biological activities (Chao Wu et al., 2005).

Fluorescent Molecules and Herbicide Inhibitors

The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives showcased ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate's ability to form novel fluorescent molecules and potential herbicide inhibitors. This highlights the compound's versatility in contributing to the development of new chemical classes with varied applications (Yan‐Chao Wu et al., 2006).

Anti-inflammatory Agents

Further research involved the synthesis of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones from ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, leading to compounds with promising anti-inflammatory activity. This study not only highlighted potential therapeutic applications but also suggested lower ulcerogenic potential compared to standard treatments (Sandeep B. Yewale et al., 2012).

properties

IUPAC Name

ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVQPYZCUMBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368156
Record name ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

91129-95-2
Record name ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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